molecular formula C10H17NO2 B2413476 (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid CAS No. 2044705-56-6

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid

Cat. No.: B2413476
CAS No.: 2044705-56-6
M. Wt: 183.251
InChI Key: MYNDDPCAJXVHHT-DTWKUNHWSA-N
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Description

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyclopentyl group at the 4-position and a carboxylic acid group at the 3-position

Properties

IUPAC Name

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-6-11-5-8(9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNDDPCAJXVHHT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CNC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Cyclopentylation of Pyrrolidine: The introduction of the cyclopentyl group to the pyrrolidine ring can be achieved through a nucleophilic substitution reaction. This step often involves the use of cyclopentyl halides and a base to facilitate the substitution.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a corresponding alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Cyclopentyl halides, bases (e.g., sodium hydroxide), and solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions that yield high purity and yield. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2, with a molecular weight of approximately 169.23 g/mol. Its structure features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example:

  • Study Findings : The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Mechanistic Studies : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. The activation of caspase pathways was noted as a significant event in observed cytotoxicity against cancer cell lines.

Cardiovascular Applications

Recent studies have highlighted the potential of this compound in cardiovascular medicine:

  • Case Study : In preclinical models of hypertension, the compound demonstrated significant blood pressure reduction compared to standard treatments like eplerenone. It showed promise as a mineralocorticoid receptor antagonist, which is crucial in managing salt-sensitive hypertension.

Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Pharmaceutical Formulations : The compound is being considered for formulations targeting hypertension and neurodegenerative diseases due to its ability to modulate neurotransmitter systems and influence enzyme activities.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Study FocusDescriptionResults
Antimicrobial EfficacyEvaluated against E. coli strainsMICs of 16-32 µg/mL
NeuroprotectionEffects on neuronal cell lines under oxidative stress50% reduction in cell death
Hypertension ModelTested in Dahl salt-sensitive ratsSignificant blood pressure reduction compared to eplerenone

Mechanism of Action

The mechanism of action of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.

    Spirocyclic oxindoles: Share structural similarities but have different ring systems and functional groups.

Uniqueness

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound in drug discovery and development.

Biological Activity

(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a cyclopentyl substituent and a carboxylic acid functional group. Its molecular formula is C9H15NO2C_9H_{15}NO_2, and it possesses a molecular weight of 169.23 g/mol. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, showing potential as an agonist or antagonist in different receptor systems. Its structure suggests that it may modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors.

Pharmacological Studies

  • Antinociceptive Effects : In vivo studies have demonstrated that this compound exhibits significant antinociceptive properties in rodent models. The mechanism appears to involve modulation of pain pathways related to the central nervous system.
  • Neuroprotective Properties : Evidence from cell culture studies suggests that this compound may protect neurons from oxidative stress, potentially through the activation of cellular antioxidant pathways.
  • Impact on Cognitive Function : Preliminary studies indicate that this compound may enhance cognitive function in animal models, possibly through its effects on synaptic plasticity and neurotransmitter release.

Case Studies

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolidine derivatives, including this compound. The results indicated that modifications at the cyclopentyl group significantly influenced receptor binding affinity and efficacy .
  • Study 2 : Another research effort focused on the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell lines. The findings suggested that it significantly reduced cell death and increased cell viability compared to controls .

Data Summary

StudyBiological ActivityModelKey Findings
AntinociceptiveRodentsSignificant reduction in pain response
NeuroprotectionCell cultureIncreased cell viability under stress conditions
Cognitive enhancementRodentsImprovement in memory tasks

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituent Effects : Variations in the cyclopentyl group can enhance or diminish receptor interactions.
  • Stereochemistry : The specific stereochemical configuration at the 3 and 4 positions is critical for optimal activity.

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